2-Fluoro-2-(pyridin-4-yl)ethan-1-amine

説明

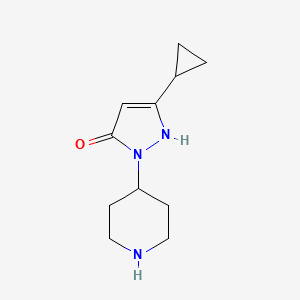

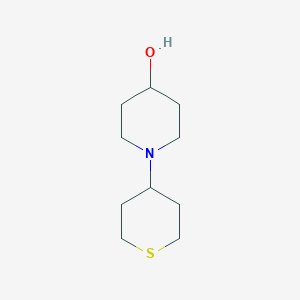

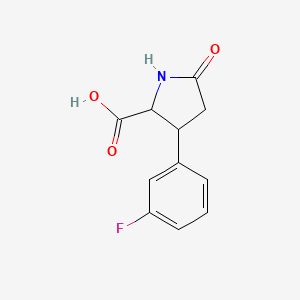

“2-Fluoro-2-(pyridin-4-yl)ethan-1-amine” is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, often involves metal-catalyzed reactions . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis

The molecular structure of “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine” is characterized by the presence of a pyridine ring, an ethan-1-amine group, and a fluorine atom .科学的研究の応用

Catalyst-free Amination Reactions

2-Fluoro-2-(pyridin-4-yl)ethan-1-amine participates in catalyst-free amination reactions, particularly with adamantane amines. These reactions yield N-(pyridin-2-yl) derivatives, showcasing the compound's utility in the formation of pyridine-based derivatives without the need for external catalysts. Such processes are valuable for synthesizing compounds with potential applications in medicinal chemistry and materials science (Abel et al., 2015).

Asymmetric Synthesis Catalysts

The compound has been used in the design of C2-symmetric chiral tertiary amines, which serve as efficient catalysts in asymmetric synthesis. This includes additions of β-dicarbonyl compounds to nitroolefins and domino reactions, demonstrating its role in catalyzing reactions that produce chiral compounds. These findings highlight the compound's significance in facilitating enantioselective synthesis, which is crucial for producing active pharmaceutical ingredients with high chiral purity (Kostenko et al., 2018).

Scaffolding for Peptidomimetics

2-Fluoro-2-(pyridin-4-yl)ethan-1-amine has been utilized in the synthesis of 2,3,4-substituted pyridine derivatives, acting as scaffolds for the development of peptidomimetics. This application underscores its utility in the synthesis of complex molecules designed to mimic peptides, which can have broad therapeutic applications, including as enzyme inhibitors or receptor modulators (Saitton et al., 2004).

Synthesis of Pyridin-2(1H)-ones

Research into N-substituted pyridin-2(1H)-one derivatives involved reactions with various amines, including 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine. These derivatives have been synthesized and investigated for their potential antibacterial activity, illustrating the compound's relevance in creating new molecules with possible therapeutic benefits (Sharma et al., 2016).

Site-selective Fluorination

A novel method for the site-selective fluorination of pyridines and diazines adjacent to nitrogen, using 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine, has been developed. This process facilitates the incorporation of fluorine into heteroarenes, a modification that can significantly alter the biological activity and physical properties of pharmaceuticals and agrochemicals (Fier & Hartwig, 2013).

特性

IUPAC Name |

2-fluoro-2-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7(5-9)6-1-3-10-4-2-6/h1-4,7H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNMWUDWCWGTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-(pyridin-4-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1472369.png)

![2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1472374.png)